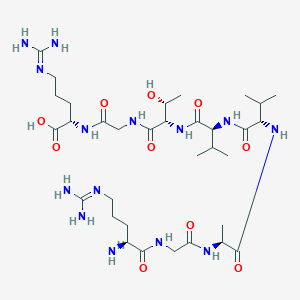
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine: is a synthetic peptide composed of four D-phenylalanine residues followed by a glycine residue
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each D-phenylalanine residue is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: For large-scale production, the process can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and reproducibility. Additionally, purification of the final product is achieved through techniques like HPLC (High-Performance Liquid Chromatography).
化学反应分析
Types of Reactions:
Oxidation: The phenylalanine residues can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target any oxidized forms of the peptide, restoring the original structure.
Substitution: The aromatic rings of phenylalanine residues can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Restored phenylalanine residues.
Substitution: Halogenated or nitrated phenylalanine derivatives.
科学研究应用
Chemistry:
- Used as a model compound for studying peptide synthesis and reactions.
- Investigated for its stability and reactivity under various conditions.
Biology:
- Studied for its potential role in modulating biological processes due to its unique structure.
- Used in research on peptide-protein interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in pain management and neuroprotection.
- Investigated for its ability to inhibit enzymes that degrade endorphins, potentially reducing pain.
Industry:
- Utilized in the development of peptide-based materials and coatings.
- Employed in the synthesis of complex peptide structures for various industrial applications.
作用机制
The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carboxypeptidase A and enkephalinase, which are involved in the degradation of endorphins. By inhibiting these enzymes, the peptide can increase the levels of endorphins, leading to reduced pain perception. Additionally, the aromatic rings of phenylalanine residues may interact with various receptors and proteins, modulating their activity.
相似化合物的比较
- D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine
- D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine
- D-Phenylalanyl-D-phenylalanylglycyl-D-leucyl-D-methioninamide
Comparison:
- D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine is unique due to its repetitive sequence of D-phenylalanine residues, which may confer specific structural and functional properties.
- Other similar compounds may have different sequences and compositions, leading to variations in their biological activity and applications.
- The presence of glycine and other amino acids in similar compounds can influence their flexibility, stability, and interaction with molecular targets.
属性
CAS 编号 |
644997-06-8 |
|---|---|
分子式 |
C38H41N5O6 |
分子量 |
663.8 g/mol |
IUPAC 名称 |
2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C38H41N5O6/c39-30(21-26-13-5-1-6-14-26)35(46)41-32(23-28-17-9-3-10-18-28)37(48)43-33(24-29-19-11-4-12-20-29)38(49)42-31(36(47)40-25-34(44)45)22-27-15-7-2-8-16-27/h1-20,30-33H,21-25,39H2,(H,40,47)(H,41,46)(H,42,49)(H,43,48)(H,44,45)/t30-,31-,32-,33-/m1/s1 |
InChI 键 |
MTHKDZGJTAJXMN-XEXPGFJZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


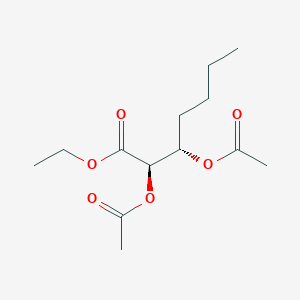


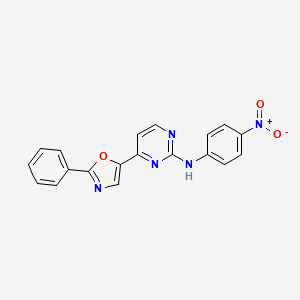
propanedinitrile](/img/structure/B12603381.png)
propanedinitrile](/img/structure/B12603389.png)
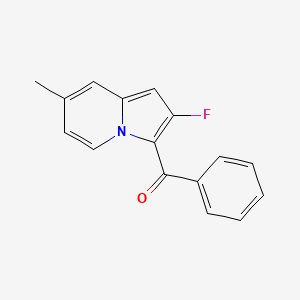
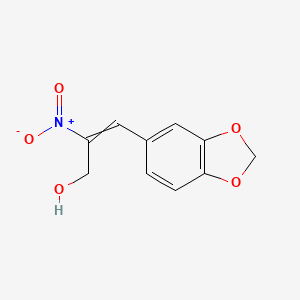

![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
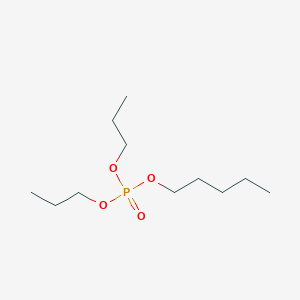
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)
